molecular formula C15H14O2 B1222233 (2S)-Flavan-4-ol

(2S)-Flavan-4-ol

Cat. No.: B1222233
M. Wt: 226.27 g/mol
InChI Key: YTMFRMLVZQOBDR-WUJWULDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-flavan-4-ol is a hydroxyflavan that is (2S)-flavan substituted by a hydroxy group at position 4. It derives from a hydride of a (2S)-flavan.

Scientific Research Applications

Antioxidant Properties

(2S)-Flavan-4-ol is recognized for its potent antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress. This property is particularly beneficial in preventing chronic diseases such as cardiovascular disorders and cancer. Studies have shown that flavanols can scavenge reactive oxygen species effectively, contributing to their health-promoting effects .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory conditions. It modulates various signaling pathways involved in inflammation, thereby reducing the production of pro-inflammatory cytokines .

Cancer Prevention

There is growing evidence supporting the role of this compound in cancer prevention. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in several studies. For instance, it has shown cytotoxic effects against various cancer cell lines, including HepG2 and MDA-MB-231 cells .

Application Effect Reference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine production
Cancer preventionInduces apoptosis

Functional Food Ingredient

This compound is utilized as a functional ingredient in food products due to its health benefits. It is incorporated into dietary supplements and health foods aimed at improving cardiovascular health and metabolic functions .

Flavor and Color Enhancer

In addition to its health benefits, this compound contributes to the flavor and color profile of various food products. Its natural occurrence in fruits and vegetables makes it a desirable additive for enhancing sensory qualities without synthetic chemicals .

Application Benefit Reference
Functional ingredientSupports cardiovascular health
Flavor/color enhancerImproves sensory qualities

Skin Protection

The antioxidant properties of this compound are leveraged in cosmetic formulations to protect skin from oxidative damage caused by UV radiation and pollution. Its incorporation into skincare products helps mitigate signs of aging and improve skin texture .

Anti-aging Effects

Formulations containing this compound are marketed for their anti-aging benefits, as they can enhance skin hydration and elasticity while reducing the appearance of fine lines .

Application Effect Reference
Skin protectionShields against oxidative damage
Anti-agingImproves hydration and elasticity

Clinical Trials on Antioxidant Effects

A randomized controlled trial assessed the effects of high-polyphenol cocoa containing this compound on antioxidant capacity in healthy adults. Results indicated significant improvements in plasma antioxidant levels post-consumption, highlighting its potential as a dietary supplement for enhancing antioxidant defenses .

Efficacy in Cancer Cell Lines

In vitro studies demonstrated that this compound exhibited selective cytotoxicity against breast cancer cells (MDA-MB-231) at concentrations as low as 5 µM, suggesting its potential as a therapeutic agent in oncology .

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2S)-2-phenyl-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C15H14O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15-16H,10H2/t13?,15-/m0/s1

InChI Key

YTMFRMLVZQOBDR-WUJWULDRSA-N

SMILES

C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)O

Isomeric SMILES

C1[C@H](OC2=CC=CC=C2C1O)C3=CC=CC=C3

Canonical SMILES

C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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